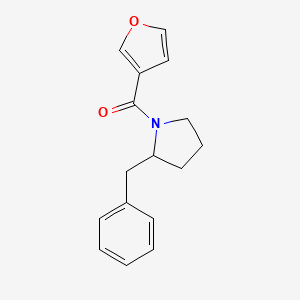
(2-Benzylpyrrolidin-1-yl)-(furan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzylpyrrolidin-1-yl)-(furan-3-yl)methanone, also known as dibutylone, is a synthetic cathinone that belongs to the phenethylamine class of compounds. It was first synthesized in the 1960s and has gained popularity in recent years as a psychoactive substance. Dibutylone has been found in various products marketed as research chemicals and has been associated with adverse effects in humans.
Mécanisme D'action
The mechanism of action of (2-Benzylpyrrolidin-1-yl)-(furan-3-yl)methanone is not fully understood, but it is believed to act as a monoamine transporter inhibitor. Dibutylone has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its stimulant effects. It has also been found to have a high affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and physiological effects:
Dibutylone has been found to have both stimulant and hallucinogenic effects in humans. It has been reported to cause feelings of euphoria, increased energy, and enhanced sensory perception. However, it has also been associated with adverse effects such as anxiety, paranoia, and hallucinations. Dibutylone has been found to have a short duration of action, with effects lasting for approximately 2-4 hours.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutylone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been used as a reference standard in forensic toxicology, making it a useful tool for identifying the presence of synthetic cathinones in biological samples. However, (2-Benzylpyrrolidin-1-yl)-(furan-3-yl)methanone has several limitations. It has been associated with adverse effects in humans, which may limit its use in animal studies. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (2-Benzylpyrrolidin-1-yl)-(furan-3-yl)methanone. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Dibutylone has been found to increase the release of serotonin in the brain, which may make it a useful tool for treating these disorders. Another area of interest is its potential as a tool for studying the central nervous system. Dibutylone has been found to have stimulant and hallucinogenic effects, which may make it useful for studying the mechanisms of these processes. Finally, there is a need for further research on the adverse effects of (2-Benzylpyrrolidin-1-yl)-(furan-3-yl)methanone in humans. Understanding the mechanisms underlying these effects may help to develop strategies for preventing or mitigating them.
Méthodes De Synthèse
Dibutylone can be synthesized using a variety of methods, including the reaction of 2-benzylpyrrolidine with furan-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods include the use of lithium aluminum hydride or hydrogen gas as a reducing agent. The purity of the final product can be determined using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Dibutylone has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties and can increase the release of dopamine, norepinephrine, and serotonin in the brain. Dibutylone has also been shown to have a high affinity for the serotonin transporter, which may contribute to its psychoactive effects. In addition, (2-Benzylpyrrolidin-1-yl)-(furan-3-yl)methanone has been used as a reference standard in forensic toxicology to identify the presence of synthetic cathinones in biological samples.
Propriétés
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(14-8-10-19-12-14)17-9-4-7-15(17)11-13-5-2-1-3-6-13/h1-3,5-6,8,10,12,15H,4,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEFJGVHOREBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=COC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)
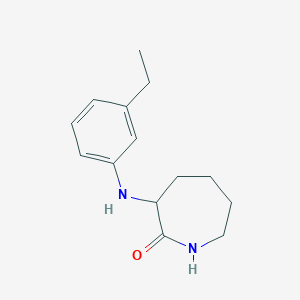
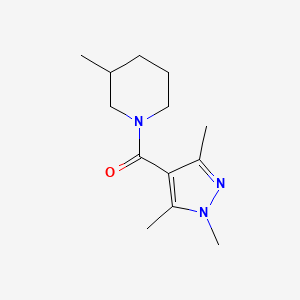
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)


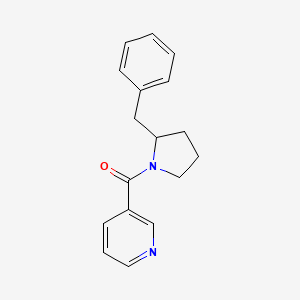
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)

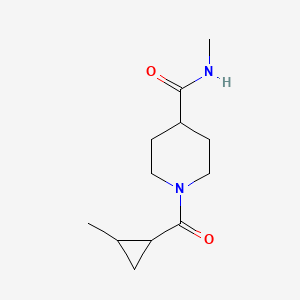

![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)